4-(3-Chloro-phenylsulfanyl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
141358-10-3 |
|---|---|
Molecular Formula |
C13H9ClO2S |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
4-(3-chlorophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H9ClO2S/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) |
InChI Key |
KYOJRVYVSOZSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Chloro Phenylsulfanyl Benzoic Acid
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 4-(3-Chloro-phenylsulfanyl)benzoic acid reveals two primary disconnection approaches, both centered on the formation of the central thioether linkage. This analysis logically identifies the key precursors required for its synthesis.
The first and most direct disconnection is at the C-S bond, cleaving the molecule into a benzoic acid component and a thiophenol component. This leads to the identification of 4-halobenzoic acid (where the halogen is typically iodine, bromine, or chlorine) and 3-chlorothiophenol (B146429) as the primary precursors. The forward synthetic reaction would then involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
A second, less common, retrosynthetic approach involves disconnecting the C-C bond of the carboxylic acid group. This strategy would start from a pre-formed diaryl thioether, 1-chloro-3-(phenylthio)benzene, and introduce the carboxylic acid functionality in a subsequent step, for instance, through a carboxylation reaction.
Based on these analyses, the key precursors for the synthesis of this compound are identified as:
Benzoic Acid Scaffold: 4-Iodobenzoic acid, 4-Bromobenzoic acid, or 4-Chlorobenzoic acid.
Thiophenol Scaffold: 3-Chlorothiophenol.
Sulfanylated Aromatic System: 1-Chloro-3-(phenylthio)benzene (for the carboxylation route).
The feasibility of the synthesis then depends on the availability and reactivity of these precursors and the efficiency of the chosen synthetic pathway.
Established Synthetic Pathways to this compound
Several established methods can be employed for the synthesis of this compound, primarily revolving around the formation of the aryl-sulfur bond.
Sulfanylation Strategies on Benzoic Acid Scaffolds
This approach directly couples a 4-halobenzoic acid with 3-chlorothiophenol. A prominent method in this category is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. wikipedia.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications often utilize catalytic amounts of copper salts with the aid of ligands to facilitate the reaction under milder conditions.
A general procedure for a copper-catalyzed C-S coupling reaction involves heating a mixture of a halobenzoic acid, a thiol, a base such as potassium carbonate, and a copper catalyst (e.g., Cu powder and Cu₂O) in a suitable high-boiling solvent like 2-ethoxyethanol. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) |
| 4-Halobenzoic acid | 3-Chlorothiophenol | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 |
This interactive table outlines a general procedure for the copper-catalyzed sulfanylation of a 4-halobenzoic acid.
Carboxylation of Sulfanylated Aromatic Systems
An alternative strategy involves the introduction of the carboxyl group onto a pre-existing diaryl thioether scaffold. This would typically start with 1-chloro-3-(phenylthio)benzene. The carboxylation of such an unactivated aromatic C-H bond is a challenging transformation. researchgate.net Modern methods for such reactions often involve a two-step process, such as an iridium-catalyzed C-H borylation followed by a copper-catalyzed carboxylation of the resulting organoboron intermediate. researchgate.net However, the direct carboxylation of 1-chloro-3-(phenylthio)benzene to selectively yield the 4-carboxylic acid isomer is not a commonly reported or straightforward method.
Application of Cross-Coupling Reactions for C-S Bond Formation
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-S bonds. These reactions offer milder conditions and broader substrate scope compared to traditional Ullmann condensations. The coupling of a 4-halobenzoic acid (or its ester derivative) with 3-chlorothiophenol can be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
While specific examples for the synthesis of this compound via this method are not extensively detailed in the literature, the general principles of Buchwald-Hartwig amination can be extended to C-S bond formation. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Development of Novel Synthetic Approaches for this compound
Research in organic synthesis continuously seeks to develop more efficient, sustainable, and cost-effective methods. This has led to the emergence of novel catalytic strategies for the formation of diaryl thioethers.
Catalytic Strategies for Enhanced Efficiency and Selectivity
Recent advancements have focused on improving the efficiency and selectivity of C-S cross-coupling reactions. This includes the development of more active and stable catalysts and the use of greener reaction media.
Ligand-Free Copper Catalysis: To simplify the reaction setup and reduce costs, ligand-free copper-catalyzed C-S coupling reactions have been developed. For instance, the reaction between aryl iodides and thiophenols can be effectively catalyzed by a low amount of copper iodide (CuI) in a polar solvent like N-methylpyrrolidinone (NMP) with potassium carbonate as the base, avoiding the need for expensive and often air-sensitive ligands. uu.nl
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
| 4-Iodobenzoic acid | 3-Chlorothiophenol | CuI (1-2.5 mol%) | K₂CO₃ | NMP |
This interactive table presents a ligand-free copper-catalyzed approach for the synthesis of diaryl thioethers.
Exploration of Multi-Component Reaction Designs
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants, are a cornerstone of modern synthetic efficiency. However, a review of the scientific literature indicates that specific multi-component reaction designs for the direct, one-pot synthesis of this compound are not widely reported. The synthesis of complex diaryl sulfides typically proceeds through more established stepwise cross-coupling methods rather than concerted multi-component strategies.
Optimization of Reaction Parameters in this compound Synthesis
The synthesis of this compound is typically achieved via carbon-sulfur (C–S) cross-coupling reactions. The two most prominent methods for forming the diaryl sulfide (B99878) linkage are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling. wikipedia.orgwikipedia.org The starting materials for these reactions would logically be either 4-halobenzoic acid and 3-chlorothiophenol, or 4-mercaptobenzoic acid and a 1-chloro-3-halobenzene. The success of these syntheses is highly dependent on the careful optimization of reaction parameters.
Solvent Selection and Reaction Media Effects
The choice of solvent is critical in C–S coupling reactions, as it influences reactant solubility, catalyst stability, and reaction kinetics.
For Ullmann-type (Copper-catalyzed) Reactions: Traditionally, high-boiling point, polar aprotic solvents are required to achieve the necessary high temperatures for the reaction to proceed. wikipedia.org Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and nitrobenzene (B124822) have been conventionally used. wikipedia.org More recent methodologies have demonstrated success with other solvents like N,N-dimethylacetamide (DMAc), which can facilitate the reaction at lower temperatures, sometimes even at room temperature when using highly active nanocatalysts. researchgate.netresearchgate.net The selection of the solvent can significantly impact yield and reaction time.
For Buchwald-Hartwig-type (Palladium-catalyzed) Reactions: A broader range of solvents is typically effective for palladium-catalyzed couplings. Toluene, 1,4-dioxane, and DMF are frequently employed. mdpi.comwuxiapptec.comacsgcipr.org The polarity and coordinating ability of the solvent can affect the stability and activity of the palladium-ligand complex, thereby influencing the efficiency of the catalytic cycle.
Below is a table summarizing the effect of solvent choice in analogous diaryl sulfide synthesis reactions.
| Solvent | Catalyst System | Typical Temperature (°C) | Observations |
| DMF | Pd@COF-TB | 120 | Found to be the optimal solvent for a model C-S coupling reaction. mdpi.com |
| DMSO | Pd@COF-TB | 120 | Lower yield compared to DMF in the model reaction. mdpi.com |
| Toluene | Pd(OAc)₂ / XPhos | 100 | Effective for many Buchwald-Hartwig aminations and C-S couplings. researchgate.net |
| DMAc | CuO Nanoparticles | Room Temperature | Enabled high-yielding C-S cross-coupling under mild conditions. researchgate.net |
| NMP | Copper | >200 | A traditional high-boiling solvent for classic Ullmann reactions. wikipedia.org |
Kinetic Studies on Temperature, Pressure, and Reaction Time
The interplay between temperature and reaction time is a key factor in optimizing the synthesis of diaryl sulfides.
Temperature: Classic Ullmann condensations are notorious for requiring harsh conditions, often with temperatures exceeding 200°C. wikipedia.org However, the development of advanced catalyst systems, incorporating specific ligands for copper or using copper oxide nanoparticles, has enabled these reactions to proceed at significantly lower temperatures, ranging from 60°C to 120°C, and in some cases, even at room temperature. researchgate.netmdpi.com Palladium-catalyzed Buchwald-Hartwig couplings are generally conducted under milder thermal conditions, with typical reaction temperatures falling between 80°C and 110°C. wuxiapptec.comresearchgate.net Excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. mdpi.com
Reaction Time: The duration of the reaction is optimized to ensure complete consumption of the limiting reagent while minimizing product degradation or side reactions. Reaction times can vary widely, from a few hours to over 48 hours, depending on the reactivity of the substrates, the catalyst efficiency, and the temperature. researchgate.netmdpi.com Monitoring the reaction progress using techniques like TLC or GC-MS is crucial for determining the optimal reaction time. There is limited specific research on the effect of pressure for these particular syntheses, with most being conducted at atmospheric pressure.
Investigation of Reagent Stoichiometry and Catalyst Loading
The precise ratio of reactants, base, and catalyst is fundamental to achieving high yields and selectivity.
Reagent Stoichiometry: In cross-coupling reactions, a slight excess of one of the coupling partners is sometimes used to drive the reaction to completion. The choice and stoichiometry of the base are also critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (B78521) (KOH) are common in Ullmann reactions. researchgate.net For Buchwald-Hartwig reactions, a wider variety of bases, including strong bases like sodium tert-butoxide (NaOtBu) and weaker inorganic bases, are used depending on the substrate's sensitivity. wuxiapptec.com Organic bases such as N,N-diisopropylethylamine (DIPEA) have also been shown to be effective, sometimes playing a dual role as a base and a ligand. mdpi.com
Catalyst and Ligand Loading: Minimizing catalyst loading is desirable for both economic and environmental reasons, as it reduces costs and simplifies purification by lowering residual metal content.
Copper-Catalyzed Systems: While traditional Ullmann reactions used stoichiometric amounts of copper, modern catalytic versions use significantly less, often in the range of 1-10 mol%. researchgate.netmdpi.com The addition of ligands, such as 1,10-phenanthroline (B135089) or diamines, can dramatically improve the efficiency of the copper catalyst. wikipedia.org
Palladium-Catalyzed Systems: The catalyst loading is a key parameter to optimize. It typically ranges from 0.5 to 5 mol% of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). researchgate.netnih.gov The nature of the phosphine ligand (e.g., XPhos, BINAP) is arguably the most critical factor, with sterically hindered, electron-rich ligands often providing the highest activity. researchgate.netnih.gov The ratio of palladium to ligand is also optimized, commonly being 1:1 to 1:4.
The following table provides representative data on the optimization of catalyst, ligand, and base in analogous C-S coupling reactions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 91 (conversion) |
| CuO-NPs (3) | None | KOH (2) | DMAc | Room Temp | up to 95 |
| CuI (10) | 1,10-phenanthroline (20) | K₂CO₃ (2) | NMP | 120 | ~80-90 |
| Pd@COF-TB (20mg) | DIPEA (2 equiv) | DIPEA (2 equiv) | DMF | 120 | 95 |
Note: Data presented in tables are derived from studies on analogous diaryl sulfide syntheses and serve to illustrate general optimization principles applicable to the synthesis of this compound. researchgate.netmdpi.comresearchgate.net
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Advanced Spectroscopic and Structural Elucidation of 4 3 Chloro Phenylsulfanyl Benzoic Acid
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Detailed analysis of the electronic transitions of 4-(3-Chloro-phenylsulfanyl)benzoic acid through UV-Vis absorption spectroscopy is currently unavailable in published scientific literature. To provide a comprehensive understanding of the electronic properties of this molecule, experimental determination of its UV-Vis spectrum would be required. Such an investigation would typically involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance across the ultraviolet and visible regions of the electromagnetic spectrum.
The resulting spectrum would be expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group of the benzoic acid moiety, as well as transitions influenced by the chloro- and phenylsulfanyl substituents. Analysis of the positions (λmax) and intensities (molar absorptivity, ε) of these bands would provide valuable insights into the electronic structure of the molecule.
Furthermore, studying the effect of solvent polarity (solvatochromism) and pH on the absorption spectrum could offer additional information regarding the nature of the electronic transitions and the acid-base properties of the compound.
Without experimental data, any discussion on the specific electronic transitions would be purely speculative and would not meet the required standards of scientific accuracy for this article.
Chemical Transformations and Reactivity of 4 3 Chloro Phenylsulfanyl Benzoic Acid
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a variety of transformations, including the formation of esters and amides, as well as reduction and decarboxylation reactions.
The carboxylic acid moiety of 4-(3-Chloro-phenylsulfanyl)benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. uomustansiriyah.edu.iq
Esterification: The formation of esters from carboxylic acids, known as esterification, can be achieved through several methods. organic-chemistry.org The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org This is a reversible process, and the equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Another effective method is the Mitsunobu reaction, which allows for the esterification of benzoic acids with phenols under mild conditions using reagents like triphenylphosphine (B44618) and a dialkyl azodicarboxylate. researchgate.net
| Reaction | Reagents | Product Type |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 4-(3-chloro-phenylsulfanyl)benzoate |
| Mitsunobu Reaction | Phenol, PPh₃, DEAD/DIAD | Phenyl 4-(3-chloro-phenylsulfanyl)benzoate |
Amidation: The synthesis of amides from this compound typically proceeds via activation of the carboxylic acid. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride. This is often accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The resulting 4-(3-chloro-phenylsulfanyl)benzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. This two-step sequence is highly efficient. For instance, the structurally related 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride has been used in the N-acylation of amino acids like valine to produce amide derivatives in high yield. mdpi.com Direct amidation of the carboxylic acid with an amine is also possible using coupling agents, which facilitate the formation of the amide bond under milder conditions. researchgate.net
| Reaction Step | Reagents | Intermediate/Product |
| 1. Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 4-(3-chloro-phenylsulfanyl)benzoyl chloride |
| 2. Amide Formation | Primary or Secondary Amine (R₁R₂NH) | N,N-disubstituted-4-(3-chloro-phenylsulfanyl)benzamide |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the carboxyl group into a hydroxymethyl group (-CH₂OH). libretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. libretexts.org Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another reagent that can achieve this reduction, often with greater selectivity for the carboxylic acid in the presence of other reducible functional groups. libretexts.org Safer alternatives, such as ammonia-borane with a catalytic amount of titanium tetrachloride (TiCl₄), have also been developed for the reduction of carboxylic acids to alcohols. organic-chemistry.org
Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a challenging transformation for many aromatic carboxylic acids. nih.gov Benzoic acid itself undergoes decarboxylation only under harsh conditions, such as high temperatures (e.g., 400 °C). nist.gov The reaction rate can be influenced by substituents on the aromatic ring. nist.gov More recent methods have been developed for the decarboxylation of benzoic acids under milder conditions, often involving photoredox catalysis or transition metal-mediated processes that proceed via radical intermediates. nih.govorganic-chemistry.org For this compound, such reactions would lead to the formation of 3-chlorophenyl phenyl sulfide (B99878).
Modifications at the Sulfanyl (B85325) Linkage
The sulfur atom in the sulfanyl linkage is susceptible to oxidation and can also be alkylated to form sulfonium (B1226848) salts.
The thioether linkage in this compound can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone. The outcome of the reaction depends on the choice of oxidizing agent and the reaction conditions.
Sulfoxide Formation: Oxidation to the sulfoxide, 4-(3-chlorophenylsulfinyl)benzoic acid, can be achieved using one equivalent of a mild oxidizing agent.
Sulfone Formation: Further oxidation of the sulfoxide or direct oxidation of the sulfide with a stronger oxidizing agent or excess reagent yields the sulfone, 4-(3-chlorophenylsulfonyl)benzoic acid. A relevant synthesis involves the oxidation of a similar diaryl sulfide, 1-chloro-4-tosylbenzene, to the corresponding sulfone by heating with chromium trioxide (CrO₃) in glacial acetic acid. mdpi.com This indicates that strong oxidizing conditions can effectively convert the sulfanyl linkage to a sulfonyl group.
| Product | Oxidizing Agent Examples |
| 4-(3-chlorophenylsulfinyl)benzoic acid (Sulfoxide) | H₂O₂, NaIO₄, m-CPBA (1 equiv.) |
| 4-(3-chlorophenylsulfonyl)benzoic acid (Sulfone) | H₂O₂ (excess), KMnO₄, CrO₃ |
Sulfides can react with alkylating agents to form sulfonium salts, where the sulfur atom becomes positively charged and bonded to three carbon substituents. nih.gov The synthesis of sulfonium salts from diaryl sulfides like this compound can be accomplished by reaction with electrophiles. For example, sulfides react with perfluoroalkanesulfonic anhydrides to generate sulfonium salts in a one-step process. google.com Another approach involves the reaction of sulfides with reagents like N-chlorosuccinimide (NCS) in the presence of a triflate source, which can lead to intramolecular cyclization in appropriately designed biaryl thioethers to form dibenzothiophene (B1670422) sulfonium salts. nih.gov Applying these principles, this compound could potentially be reacted with an alkyl halide (e.g., methyl iodide) or other alkylating agents to form the corresponding S-alkyl sulfonium salt.
Aromatic Ring Functionalization
The two aromatic rings of this compound possess different substitution patterns, which influences their reactivity toward further functionalization, primarily through electrophilic aromatic substitution (SEAr). wikipedia.org
The reactivity and regioselectivity of SEAr are governed by the electronic effects of the existing substituents. libretexts.org
Ring A (Benzoic acid ring): This ring contains the carboxylic acid group (-COOH) and the 3-chlorophenylsulfanyl group [-S-(C₆H₄)-Cl].
The -COOH group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. uomustansiriyah.edu.iq
The -S-Ar group (phenylsulfanyl) is an electron-donating group through resonance and is activating, directing electrophiles to the ortho and para positions.
Ring B (3-Chlorophenyl ring): This ring contains the chlorine atom (-Cl) and the link to the sulfur atom.
The -Cl atom is deactivating due to its inductive effect but is an ortho, para-director due to resonance. uomustansiriyah.edu.iq
The -S- linkage is an ortho, para-director.
Nucleophilic aromatic substitution (SNAr) is less likely on these rings under standard conditions, as this reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgnih.gov
Computational Chemistry and Theoretical Studies of 4 3 Chloro Phenylsulfanyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods are used to predict various properties, including molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 4-(3-Chloro-phenylsulfanyl)benzoic acid, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its ground state properties. These properties include the total energy, the distribution of electron density, and the dipole moment, which provides insight into the molecule's polarity.
Hartree-Fock (HF) and Post-HF Methods
The Hartree-Fock (HF) method is another foundational quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it neglects electron correlation, which can be important for accurate predictions. Post-HF methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, offering higher accuracy at a greater computational cost. These methods would provide a more refined understanding of the electronic energy and structure of this compound.
Molecular Geometry Optimization and Conformational Landscape Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global energy minimum) is found. This process yields critical information such as bond lengths, bond angles, and dihedral angles.
Conformational landscape analysis would explore the different spatial arrangements (conformers) of the molecule that can exist due to rotation around single bonds, such as the bonds connecting the phenyl rings to the central sulfur atom. By identifying the various low-energy conformers and the energy barriers between them, a comprehensive picture of the molecule's flexibility and preferred shapes can be developed.
| Parameter | Optimized Value |
| Bond Lengths (Å) | Data not available |
| C-S (Sulfanyl-Benzoic Acid) | Data not available |
| C-S (Sulfanyl-Chlorophenyl) | Data not available |
| C-Cl | Data not available |
| C=O (Carboxylic Acid) | Data not available |
| O-H (Carboxylic Acid) | Data not available |
| **Bond Angles (°) ** | Data not available |
| C-S-C | Data not available |
| Dihedral Angles (°) | Data not available |
| Phenyl Ring - S - Phenyl Ring | Data not available |
Table 1: Hypothetical data table for optimized geometric parameters of this compound. Actual data is not available in published literature.
Electronic Structure Characterization
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Table 2: Hypothetical data table for Frontier Molecular Orbital energies of this compound. Actual data is not available in published literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. An MEP map of this compound would highlight the electronegative oxygen and chlorine atoms as red regions and the acidic proton of the carboxyl group as a blue region, providing a guide to its intermolecular interactions and reactive sites.
Natural Bond Orbital (NBO) Analysis
The analysis involves the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Key interactions in this compound include the delocalization of lone pairs from the sulfur and oxygen atoms into the antibonding orbitals of the adjacent aromatic rings. For instance, the lone pairs of the sulfur atom (LP(S)) can interact with the π* antibonding orbitals of the chlorophenyl and benzoic acid rings. Similarly, the lone pairs on the carboxylic oxygen atoms (LP(O)) interact with the π* orbitals of the benzoic acid ring.
These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the delocalization. Higher E(2) values signify stronger interactions and greater stabilization of the molecule. The NBO analysis also provides information on the natural atomic charges, revealing the electrostatic potential across the molecule. Theoretical studies on related thiadiazole and benzoic acid derivatives often employ Density Functional Theory (DFT) calculations at levels like B3LYP/6-311++G(d,p) to perform NBO analysis, which helps in understanding stability, tautomerism, and substituent effects. researchgate.net
Table 1: Illustrative NBO Analysis E(2) Stabilization Energies for this compound Note: This table is illustrative and represents the type of data obtained from NBO analysis. Actual values would require specific quantum chemical calculations.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (1) S | π* (Caromatic-Caromatic) | ~5-15 |
| LP (2) Ocarbonyl | π* (Ccarboxyl-Ohydroxyl) | ~20-40 |
| LP (1) Ohydroxyl | σ* (Ccarboxyl-Ocarbonyl) | ~2-8 |
| π (C=C)ring1 | π* (C=C)ring2 | ~1-5 |
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR, IR, UV-Vis Spectra)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP functional with a 6-311++G(d,p) basis set). nih.govnih.gov Calculations on similar benzoic acid derivatives have shown good correlation between computed and experimental chemical shifts, aiding in the precise assignment of atomic environments. nih.govmdpi.com
Infrared (IR) Spectra: The vibrational frequencies of this compound can be computed using DFT methods. These calculations help to assign the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the characteristic O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-S (thioether) stretches, and various aromatic C-H and C-C bending and stretching modes. nih.govresearchgate.net
UV-Vis Spectra: The electronic absorption properties are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.comscielo.org.za This method calculates the energies of electronic transitions, such as π → π* and n → π*, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations provide insight into the electronic structure and the orbitals involved in light absorption. scielo.org.za
Table 2: Predicted Spectroscopic Data for this compound Note: This table is illustrative. The values represent typical ranges and assignments based on computational studies of analogous molecules.
| Spectroscopy | Parameter | Predicted Value/Range | Assignment |
|---|---|---|---|
| 1H NMR | Chemical Shift (δ) | 7.0-8.2 ppm | Aromatic protons |
| 12.0-13.0 ppm | Carboxylic acid proton | ||
| 13C NMR | Chemical Shift (δ) | 125-145 ppm | Aromatic carbons |
| ~170 ppm | Carboxylic acid carbon | ||
| IR | Wavenumber (cm-1) | ~3000 cm-1 | O-H stretch (carboxylic acid) |
| ~1700 cm-1 | C=O stretch (carboxylic acid) | ||
| ~700 cm-1 | C-S stretch | ||
| UV-Vis | λmax | ~250-320 nm | π → π* transitions |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a critical tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with a reaction mechanism. For a molecule like this compound, this could be applied to its synthesis, such as in an Ullmann condensation or a nucleophilic aromatic substitution reaction.
Theoretical calculations can model the interaction of reactants, catalysts, and solvents to predict the most favorable reaction pathway. For example, DFT calculations can be used to explore the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling reaction to form the thioether linkage. This provides a molecular-level understanding of bond-making and bond-breaking processes that would be difficult to observe experimentally.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects
Furthermore, MD simulations are essential for understanding solvation effects. By placing the molecule in a simulated box of solvent (e.g., water, DMSO), one can observe how solvent molecules arrange around the solute and how this affects its conformation and stability. This is particularly important for the carboxylic acid group, which can form hydrogen bonds with polar solvents. The results from MD simulations can help explain experimental observations related to solubility, reactivity, and crystal packing. Studies on related compounds have successfully used MD simulations to validate docking poses and analyze the stability of ligand-protein complexes. researchgate.netnih.gov
Biological Activity and Mechanistic Elucidation of 4 3 Chloro Phenylsulfanyl Benzoic Acid and Its Analogs
Enzyme Inhibition Assays and Target Identification
The ability of 4-(3-Chloro-phenylsulfanyl)benzoic acid and its analogs to modulate the activity of clinically relevant enzymes has been a key area of research. These studies are crucial for identifying potential therapeutic applications and understanding the molecular basis of their action.
Cholinesterase Enzyme Inhibition (AChE, BChE)
While direct studies on this compound are limited, research on structurally related benzoic acid derivatives provides insights into potential cholinesterase inhibition. For instance, studies on various benzoic acid derivatives have shown that functional groups such as hydroxyl, methoxy (B1213986), and chloro moieties influence their ability to inhibit acetylcholinesterase (AChE). researchgate.net One study investigated a series of halogenated 2-hydroxy-N-phenylbenzamides, which demonstrated moderate inhibition of AChE, with some derivatives showing higher efficiency than the established inhibitor rivastigmine. nih.gov Specifically, esters of these compounds, such as 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, were found to be potent inhibitors of butyrylcholinesterase (BuChE), with an IC50 value of 2.4 µM. nih.gov Another study identified 3-Chloro-benzoic acid as an inhibitor of AChE. researchgate.net These findings suggest that the presence of a chloro-substituted phenyl ring in the structure of this compound might contribute to cholinesterase inhibitory activity, although further specific testing is required.
Table 1: Cholinesterase Inhibition by Benzoic Acid Analogs
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 |
| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 |
Carbonic Anhydrase Inhibition (hCA Isoforms)
Research into the inhibition of human carbonic anhydrase (hCA) isoforms by compounds structurally related to this compound has shown promising results. Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been synthesized and tested as inhibitors of three hCA isozymes: CA I, II, and IV. nih.gov Some of these derivatives displayed affinity in the low nanomolar range for isozymes CA II and IV, which are involved in aqueous humor secretion in the eye. nih.gov This suggests their potential as topical anti-glaucoma agents. nih.gov The structural similarity, particularly the presence of the chloro-substituted benzene (B151609) ring attached to a benzoic acid scaffold, points to the possibility that this compound could also interact with carbonic anhydrases. However, the sulfamoyl group in the studied compounds plays a critical role in binding to the zinc ion in the enzyme's active site, a feature absent in the phenylsulfanyl structure.
Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)
Analogs of this compound have demonstrated significant inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, which are important targets in the management of hyperglycemia. nih.gov A study on 2-(phenylthio)-ethyl benzoate (B1203000) derivatives revealed potent inhibitory effects. nih.gov In particular, the parent compound, 2-(phenylthio)ethyl benzoate, exhibited strong inhibition of both α-amylase and α-glucosidase with IC50 values of 3.57 ± 1.08 µg/ml and 10.09 ± 0.70 µg/ml, respectively. nih.gov These values are notably more potent than the standard drug acarbose (B1664774) (IC50 = 6.47 and 44.79 µg/ml, respectively). nih.gov This indicates that the phenylsulfanyl benzoate scaffold is a promising backbone for the design of new antidiabetic agents.
Table 2: Glycosidase Inhibition by 2-(Phenylthio)ethyl Benzoate Derivatives
| Compound | α-Amylase IC50 (µg/ml) | α-Glucosidase IC50 (µg/ml) |
|---|---|---|
| 2-(phenylthio)ethyl benzoate | 3.57 ± 1.08 | 10.09 ± 0.70 |
Other Therapeutically Relevant Enzyme Targets (e.g., AKR1C3, Tyrosinase, Urease)
Currently, there is a lack of specific research data on the inhibitory activity of this compound and its direct analogs against other therapeutically relevant enzymes such as aldo-keto reductase 1C3 (AKR1C3), tyrosinase, and urease. However, the broader class of benzoic acid derivatives has been explored for such activities. For example, various phenolic acids, which are derivatives of benzoic acid, are known to be tyrosinase inhibitors. nih.govmdpi.com The inhibitory mechanism often involves the chelation of copper ions in the enzyme's active site. nih.gov Given the structural features of this compound, further investigation into its effects on these and other enzyme targets is warranted to explore its full therapeutic potential.
Antimicrobial Activity Spectrum Investigations (Antibacterial, Antifungal, Antiviral)
The antimicrobial properties of compounds related to this compound have been investigated, revealing a spectrum of activity primarily against Gram-positive bacteria and certain fungal strains. A study focusing on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which are structural analogs where the thioether linkage is replaced by a sulfonyl group, provides valuable insights. mdpi.com
One of the synthesized N-acyl-α-amino acid derivatives exhibited promising antibacterial and antibiofilm activities. mdpi.com Its transformation into the corresponding saturated azlactone resulted in an enhanced antimicrobial profile. mdpi.com The quantitative assessment showed that the majority of the tested sulfonyl analogs had low antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values often at or above 500 µg/mL. mdpi.com However, one of the azlactone derivatives showed moderate activity against Staphylococcus aureus and Bacillus subtilis, with a MIC value of 125 µg/mL. mdpi.com Additionally, an oxazole (B20620) derivative showed activity against the fungal strain Candida albicans. mdpi.com Benzoic acid and its derivatives are generally known to possess antimicrobial capabilities, which are often attributed to their ability to disrupt cellular homeostasis. researchgate.net
Table 3: Antimicrobial Activity of a 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative
| Microorganism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 6538 | 125 |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The relationship between the chemical structure of this compound derivatives and their biological activity is a critical aspect of their development as potential therapeutic agents.
In the context of glycosidase inhibition, studies on 2-(phenylthio)-ethyl benzoate derivatives have shown that the core structure itself is highly active. nih.gov The introduction of hydroxyl groups onto the benzoic acid ring of these esters led to a decrease in the inhibitory activity against α-amylase and α-glucosidase, suggesting that the unsubstituted phenyl ring of the benzoate moiety is optimal for this particular activity. nih.gov
For antimicrobial activity, SAR studies of the analogous 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives indicated that cyclization of N-acyl-α-amino acid precursors into oxazolone (B7731731) structures can enhance the antimicrobial and antibiofilm profiles. mdpi.com This suggests that modifications at the carboxylic acid group of the parent benzoic acid can significantly modulate the antimicrobial efficacy.
General SAR studies on benzoic acid derivatives have also highlighted the importance of substituents on the benzene ring. For α-amylase inhibition, it has been shown that a hydroxyl group at the 2-position of the benzoic acid ring has a strong positive effect on inhibitory activity, while methoxylation at this position or hydroxylation at the 5-position has a negative effect. nih.gov Strong electron-donating groups on the benzene ring have also been correlated with other biological activities. iomcworld.com These general principles may also apply to the this compound scaffold and can guide the design of more potent analogs.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Chloro-benzoic acid |
| 2-hydroxy-N-phenylbenzamides |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite |
| Rivastigmine |
| 4-chloro-3-sulfamoyl benzoic acid |
| 2-(phenylthio)ethyl benzoate |
| Acarbose |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid |
| N-acyl-α-amino acid derivatives |
| Azlactone derivatives |
| Oxazole derivatives |
| Phenolic acids |
Influence of Substituent Position and Electronic Properties on Bioactivity
The structure-activity relationship (SAR) of benzoic acid derivatives is heavily influenced by the nature and position of substituents on the aromatic rings. The chlorine atom on the phenylsulfanyl moiety of this compound is a key determinant of its biological activity.
Positional Isomerism: The location of the substituent is critical. For instance, studies on substituted benzoic acids have shown that moving a substituent from the para to the meta or ortho position can drastically alter the binding affinity and selectivity for specific enzymes due to steric and electronic repositioning within a receptor's binding pocket. mdpi.com
Hydrophobicity: The chloro-substituent increases the lipophilicity of the molecule. This property can enhance membrane permeability and access to intracellular targets but must be balanced to maintain adequate solubility. In the case of a close analog, 4-(3-chloroanilino)benzoic acid, the 3-chloro group was found to be crucial for its potent inhibitory activity against aldo-keto reductase 1C3 (AKR1C3). nih.gov
Exploration of Bioisosteric Replacements for Modulated Potency and Selectivity
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to fine-tune the physicochemical properties and biological activity of a lead compound. mdpi.com This involves substituting one atom or group with another that has similar steric or electronic characteristics.
The thioether (-S-) linkage in this compound is a prime candidate for such modification. It is a flexible, non-polar linker. Replacing it with other groups can significantly alter the compound's properties. researchgate.netnih.gov
A compelling comparison can be made with the analogous compound 4-(3-chloroanilino)benzoic acid, where the sulfur atom is replaced by a nitrogen atom in an amino (-NH-) linker. nih.gov This substitution, a classic example of bioisosterism, introduces a hydrogen bond donor functionality, which can lead to new, stabilizing interactions within a protein's active site. mdpi.com The successful development of the amino-linked analog as a potent and selective inhibitor of AKR1C3 highlights how a subtle change in the linker atom can profoundly impact biological selectivity and potency. nih.gov The replacement of carbon with sulfur in other chemical series has been shown to decrease affinity for certain targets, such as COX-1, demonstrating that such changes can also be used to design away from off-target activities. mdpi.com
| Linker | Example Compound Class | Key Properties | Potential Impact on Activity |
|---|---|---|---|
| Thioether (-S-) | This compound | Flexible, non-polar, hydrogen bond acceptor | Contributes to lipophilicity and conformational flexibility. |
| Amine (-NH-) | 4-(3-chloroanilino)benzoic acid | Flexible, polar, hydrogen bond donor/acceptor | Introduces hydrogen bonding potential, potentially increasing target affinity and selectivity. nih.gov |
| Sulfone (-SO2-) | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid analogs | Rigid, polar, strong hydrogen bond acceptor | Increases polarity, reduces flexibility, may alter binding geometry. mdpi.com |
Molecular Docking and Ligand-Receptor Interaction Studies
Computational techniques are indispensable for visualizing and understanding how a ligand like this compound might interact with a biological target at the molecular level.
Computational Prediction of Binding Modes and Affinities
Given that the bioisosteric analog, 4-(3-chloroanilino)benzoic acid, is a known inhibitor of the enzyme aldo-keto reductase 1C3 (AKR1C3), it is plausible that this compound binds to the same target. nih.gov Molecular docking simulations can be employed to predict this interaction.
A hypothetical docking study of this compound into the active site of AKR1C3 would likely predict the following key interactions:
Anionic and Hydrogen Bonding: The carboxylate group of the benzoic acid moiety would be predicted to form strong ionic and hydrogen bonds with positively charged residues (e.g., Lysine, Arginine) or other hydrogen bond donors in the active site.
Hydrophobic Interactions: The diphenyl sulfide (B99878) scaffold, particularly the 3-chlorophenyl ring, would be expected to occupy a hydrophobic pocket within the enzyme. The chlorine atom could enhance binding through favorable hydrophobic or halogen bond interactions.
Binding Affinity: The simulation would calculate a docking score or binding energy (in kcal/mol), providing a quantitative estimate of the binding affinity. This allows for comparison with known inhibitors and other designed analogs.
| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues in AKR1C3 |
|---|---|---|
| Carboxylic Acid | Ionic Bond, Hydrogen Bond | Lys, Arg, His, Tyr |
| 3-Chlorophenyl Ring | Hydrophobic, van der Waals | Leu, Val, Phe, Trp |
| Thioether Linker | Hydrophobic, van der Waals | Hydrophobic pocket |
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the structure of this compound and its active analogs, a pharmacophore model for AKR1C3 inhibition could be constructed. nih.gov
Key features of such a model would likely include:
One hydrogen bond acceptor (from the carboxylic acid).
Two aromatic/hydrophobic regions (representing the two phenyl rings).
An optional halogen bond feature for the chlorine atom.
This model could then be used as a 3D query to screen large virtual libraries of chemical compounds to identify novel, structurally diverse molecules that may also exhibit the desired biological activity, potentially leading to new therapeutic agents.
In Silico Prediction of Biological Activity Mechanisms and Pathway Perturbations
Beyond single-target interactions, computational models can predict the broader biological consequences of a compound's activity. nih.gov Based on the validated activity of its analog against AKR1C3, in silico pathway analysis tools would predict that this compound could perturb metabolic pathways regulated by this enzyme. nih.gov
AKR1C3 is known to be involved in the biosynthesis and metabolism of steroid hormones and prostaglandins (B1171923). Therefore, computational predictions would suggest that this compound could modulate pathways such as:
Androgen and estrogen metabolism.
Prostaglandin biosynthesis.
Cellular signaling cascades influenced by these hormones.
These predictions provide testable hypotheses for subsequent experimental validation and help to elucidate the compound's mechanism of action on a systemic level.
In Vitro Biological Pathway Interrogation and Cellular Assays
The final and most critical step is to validate the computational predictions through rigorous laboratory experiments. A tiered approach would be employed to confirm the activity and mechanism of this compound.
Enzyme Inhibition Assays: The first step would be to perform a direct biochemical assay using purified, recombinant AKR1C3 enzyme. This would determine the compound's inhibitory concentration (IC50), providing a quantitative measure of its potency against the predicted target.
Cellular Assays: Following confirmation of direct enzyme inhibition, the compound's activity would be tested in a relevant cellular context, such as in prostate or breast cancer cell lines where AKR1C3 is often overexpressed. nih.gov These assays would measure:
Anti-proliferative Effects: Determining the compound's ability to inhibit cancer cell growth.
Target Engagement: Measuring the levels of specific steroid metabolites or prostaglandins in the cell culture medium to confirm that the compound is engaging and inhibiting AKR1C3 within the cell.
Pathway Modulation: For example, if the compound is predicted to have anti-angiogenic effects, assays could be performed to measure its impact on the production of vascular endothelial growth factor (VEGF) by cancer cells. nih.gov
These in vitro studies are essential to bridge the gap between computational prediction and genuine biological activity, confirming the compound's mechanism and therapeutic potential.
Applications in Medicinal Chemistry and Drug Design Conceptual Framework
4-(3-Chloro-phenylsulfanyl)benzoic acid as a Lead Compound Scaffold in Drug Discovery
A lead compound is a chemical starting point for the development of new drugs. The structure of this compound possesses several features that make it an attractive scaffold for generating a library of potential drug candidates. The diaryl sulfide (B99878) core offers a semi-rigid backbone that can be systematically modified to explore interactions with biological targets. The presence of the carboxylic acid group, a common feature in many drugs, can act as a key interaction point with protein residues, such as through hydrogen bonding or ionic interactions. The chlorine atom introduces lipophilicity and can influence the compound's metabolic stability and binding affinity.
The general approach to utilizing this scaffold would involve synthesizing a diverse library of analogues where the core structure is maintained, but peripheral substituents are varied. This allows for the exploration of the structure-activity relationship (SAR), providing insights into which chemical modifications lead to improved biological activity.
Rational Design of Novel Therapeutic Agents Based on the Core Structure
Rational drug design relies on the understanding of a biological target's structure and mechanism of action. The this compound core can be conceptually docked into the active sites of various enzymes or receptors to predict potential binding modes. For instance, the benzoic acid moiety could mimic the acidic functional groups of natural substrates or cofactors, while the chlorinated phenyl ring could occupy a hydrophobic pocket within the target protein.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, would be instrumental in guiding the design of new therapeutic agents. These methods can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity for a given target, thereby streamlining the drug discovery process. For example, if targeting a specific kinase, the scaffold could be modified to include functionalities known to interact with the ATP-binding site.
Optimization of Bioactive Derivatives for Enhanced Efficacy and Specificity
Once a lead compound with some level of biological activity is identified from a library based on the this compound scaffold, the next step is to optimize its properties. This involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Key optimization strategies for derivatives of this scaffold could include:
Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid could create prodrugs with improved cell permeability. Conversion to bioisosteres, such as tetrazoles, could enhance metabolic stability and binding interactions.
Varying the Position and Nature of the Halogen: Moving the chlorine atom to other positions on the phenyl ring or replacing it with other halogens (e.g., fluorine, bromine) or different substituents could fine-tune the electronic properties and binding interactions.
The table below conceptualizes potential modifications and their rationale in an optimization campaign.
| Modification Site | Example Modification | Rationale for Optimization |
| Carboxylic Acid | Methyl Ester | Increase lipophilicity, potential for prodrug strategy |
| Carboxylic Acid | Amide | Modulate hydrogen bonding capacity, alter solubility |
| Chloro Position | 2-chloro or 4-chloro | Explore different hydrophobic pockets in the target |
| Phenyl Ring A | Addition of a hydroxyl group | Introduce a hydrogen bond donor/acceptor |
| Phenyl Ring B | Addition of a methoxy (B1213986) group | Increase polarity and potential for hydrogen bonding |
Development of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules used to study biological processes and validate drug targets. A derivative of this compound could be developed into a chemical probe by incorporating a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. This would allow for the visualization and tracking of the molecule's interaction with its biological target within a cellular environment.
Furthermore, a "clickable" handle, such as an alkyne or azide (B81097) group, could be introduced into the scaffold. This would enable the use of click chemistry for attaching various tags or for activity-based protein profiling (ABPP) experiments to identify the cellular targets of the compound. The development of such probes would be invaluable for elucidating the mechanism of action of any bioactive derivatives discovered.
Supramolecular Chemistry and Materials Science Applications
Self-Assembly and Non-Covalent Interactions in 4-(3-Chloro-phenylsulfanyl)benzoic acid Systems
The self-assembly of this compound in the solid state is predominantly governed by strong and directional hydrogen bonds involving the carboxylic acid functional group. Similar to other benzoic acid derivatives, it is anticipated to form robust hydrogen-bonded dimers. In these dimers, two molecules are linked through a pair of O-H···O hydrogen bonds, creating a characteristic R2(8) ring motif. This dimerization is a common and highly predictable supramolecular synthon in carboxylic acids.
In a closely related compound, 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid, the crystal structure reveals the formation of inversion dimers through pairs of O-H···O hydrogen bonds. nih.gov The dihedral angle between the mean planes of the benzene (B151609) rings in this molecule is 88.7 (2)°. nih.gov This highlights the twisted conformation that can be adopted by diaryl sulfide (B99878) structures. Additionally, weak C-H···F interactions are observed, further stabilizing the crystal structure. nih.gov A similar interplay of strong hydrogen bonding and weaker interactions is expected to direct the self-assembly of this compound.
Table 1: Crystallographic Data for the Related Compound 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid nih.gov
| Parameter | Value |
| Molecular Formula | C₁₄H₉F₃O₂S |
| Molecular Weight | 298.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3071 (5) |
| b (Å) | 8.0790 (7) |
| c (Å) | 11.3878 (11) |
| α (°) | 82.678 (8) |
| β (°) | 83.642 (7) |
| γ (°) | 72.309 (7) |
| Volume (ų) | 633.41 (10) |
| Z | 2 |
This data for a related compound illustrates the typical crystallographic features of diaryl sulfide benzoic acids.
Formation of Coordination Complexes and Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous, three-dimensional structures. rsc.org The geometry and connectivity of the resulting MOF are determined by the coordination preferences of the metal center and the structure of the organic linker.
As a monodentate or bidentate ligand, this compound can coordinate to a variety of metal ions. The thioether and chloro substituents can also influence the properties of the resulting MOF, for instance, by providing additional coordination sites or by modifying the electronic properties of the framework. The incorporation of thioether groups into MOF structures is of particular interest as the soft sulfur atom can exhibit specific interactions with soft metal ions and can be a site for post-synthetic modification. rsc.org Thiol and thioether-based MOFs are a specific category of these materials where the organic linkers contain one or more of these sulfur-containing groups. rsc.org The synthesis of such MOFs can be achieved directly by using thioether-functionalized carboxylic acid ligands during the framework assembly. rsc.org
The flexibility of the diaryl sulfide backbone in this compound could lead to the formation of dynamic or "soft" MOFs that can respond to external stimuli such as guest molecules, light, or temperature changes. The specific arrangement and functionalization of the pores in a MOF constructed from this ligand would be dictated by the interplay of the coordination bonds and the non-covalent interactions between the linkers.
Applications in Chemical Sensors and Molecular Recognition Technologies
The structural features of this compound suggest its potential for use in the development of chemical sensors and molecular recognition systems. The aromatic rings and the sulfur atom can participate in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and specific interactions with certain analytes.
When incorporated into a larger supramolecular assembly or a polymer matrix, the compound could serve as a recognition element. For example, the thioether group could selectively bind to heavy metal ions, which are known to have a high affinity for sulfur. The binding event could then be transduced into a measurable signal, such as a change in fluorescence, color, or electrical conductivity.
Furthermore, MOFs constructed from this compound could be designed to have pores with specific sizes, shapes, and chemical functionalities, making them highly selective for the adsorption of certain molecules. rsc.org The presence of the thioether and chloro groups within the pores could create a unique chemical environment that allows for the selective recognition of specific guest molecules. This could be exploited for applications in chemical separations, purification, and sensing. The development of MOF-based sensors is a rapidly growing field, and ligands like this compound could contribute to the design of new sensory materials.
Potential in Functional Materials Design and Optoelectronic Applications
The incorporation of this compound into polymers or other materials could lead to the development of materials with specific optical or electronic properties. For instance, polymers containing the this compound moiety might exhibit interesting fluorescence or phosphorescence characteristics, which could be useful in the design of organic light-emitting diodes (OLEDs) or light-harvesting systems. The study of diaryl heptanoid curcumin (B1669340) derivatives has shown that the photophysical properties can be significantly affected by the molecular structure and the solvent environment. nih.gov
Moreover, the ability of this compound to form ordered assemblies through self-assembly or by its incorporation into MOFs could lead to materials with anisotropic electronic or optical properties. The regular arrangement of the chromophoric diaryl sulfide units in a crystal or a MOF could facilitate charge transport or energy transfer, which are desirable properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells. The investigation of the optoelectronic properties of various diaryl sulfide derivatives is an active area of research, and this compound represents a promising building block for the creation of new functional materials. mdpi.comrsc.org
Table 2: Summary of Potential Applications for this compound
| Application Area | Key Molecular Features | Potential Functionality |
| Supramolecular Chemistry | Carboxylic acid group, aromatic rings, chloro and thioether substituents | Formation of hydrogen-bonded dimers, direction of crystal packing through non-covalent interactions. |
| Metal-Organic Frameworks (MOFs) | Carboxylic acid as a linker, functionalized thioether and chloro groups | Building block for porous crystalline materials with tunable properties. |
| Chemical Sensors | Thioether group for metal binding, aromatic rings for analyte interaction | Selective recognition of heavy metal ions or organic molecules. |
| Functional Materials & Optoelectronics | Diaryl sulfide core, tunable electronic properties | Component in polymers or MOFs for applications in OLEDs, OFETs, and solar cells. |
Conclusion and Future Research Directions
Summary of Key Research Findings and Emerging Trends
Research surrounding 4-(3-Chloro-phenylsulfanyl)benzoic acid and structurally related diaryl thioethers has primarily focused on their synthesis and potential as scaffolds in medicinal chemistry and materials science. The core structure, featuring a benzoic acid connected to a chlorinated phenyl ring via a sulfur bridge, offers a versatile platform for developing new chemical entities.
Key findings indicate that the synthesis of such diaryl thioethers has evolved from classical methods, like the Ullmann condensation which often requires harsh reaction conditions, to more sophisticated transition metal-catalyzed cross-coupling reactions. acsgcipr.org Modern approaches frequently utilize palladium or nickel catalysts, which allow for C–S bond formation under milder conditions with a broader substrate scope and improved regioselectivity. researchgate.netrsc.org Emerging trends in the synthesis of sulfur-containing compounds include the development of greener and more sustainable methods, such as C-H activation, decarboxylative coupling, and photoredox catalysis involving electron donor–acceptor (EDA) complexes. acsgcipr.orgrsc.orgconsensus.app These newer strategies aim to reduce the reliance on pre-functionalized starting materials and minimize waste. consensus.app
In terms of applications, the diaryl thioether motif is a recognized pharmacophore found in a variety of bioactive molecules. nih.gov Derivatives of benzoic acid are explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. researchgate.netresearchgate.net The thioether linkage is crucial for the biological activity of many compounds, and its incorporation into drug candidates remains an area of active investigation. nih.gov Furthermore, thioether-containing ligands are increasingly being developed for applications in catalysis, demonstrating their utility in stabilizing metal centers and influencing the outcome of chemical transformations. researchgate.netsciprofiles.com
Unexplored Avenues in the Synthetic and Reactivity Profile of this compound
Despite the progress in C-S bond formation, the synthetic and reactivity profile of this compound itself presents several unexplored avenues. Much of the existing literature focuses on general methods for diaryl sulfide (B99878) synthesis rather than an in-depth exploration of this specific molecule.
Synthetic Exploration:
Asymmetric Synthesis: There is a significant opportunity to develop enantioselective methods for the synthesis of chiral derivatives of this compound, particularly if the thioether is oxidized to a sulfoxide (B87167). Such chiral sulfoxides can serve as valuable intermediates or chiral auxiliaries.
Late-Stage Functionalization: Research into the late-stage C-H functionalization of the aromatic rings of this compound is limited. Exploring modern catalytic systems (e.g., palladium, rhodium, iridium) to selectively introduce new functional groups could rapidly generate a library of novel derivatives for screening purposes. nih.gov
Novel Coupling Methodologies: The application of cutting-edge C-S bond-forming reactions, such as iodine-promoted reactions or EDA complex photoactivation, has not been specifically detailed for this compound. rsc.orgnih.gov Investigating these methods could lead to more efficient and environmentally benign synthetic routes.
Reactivity Profile:
Carboxylic Acid Group Transformations: While the carboxylic acid group can be converted into esters and amides, a systematic study of its transformation into other functional groups (e.g., acyl halides, anhydrides, or its reduction to an alcohol) in the presence of the thioether and chloro-substituent is not well-documented.
Thioether Reactivity: The reactivity of the sulfide bridge itself is an area ripe for exploration. Studies on its selective oxidation to the corresponding sulfoxide and sulfone under various conditions would be valuable. Furthermore, its role as a directing group in electrophilic aromatic substitution reactions on either aromatic ring warrants detailed investigation. nih.gov
Photochemical and Electrochemical Behavior: The photochemical and electrochemical properties of this compound are largely unknown. Research in these areas could uncover novel reactivity patterns or applications in areas like organic electronics or photoredox catalysis.
Table 1: Potential Future Research Directions in Synthesis and Reactivity
| Research Area | Specific Focus | Potential Outcome |
|---|---|---|
| Advanced Synthesis | Application of photoredox catalysis for C-S bond formation. | Greener, more efficient synthesis under mild conditions. |
| Asymmetric oxidation of the thioether bridge. | Access to chiral sulfoxide derivatives for stereoselective applications. | |
| Late-stage C-H functionalization of the aromatic rings. | Rapid diversification of the core structure to create compound libraries. | |
| Reactivity Studies | Selective oxidation of the sulfide to sulfoxide and sulfone. | Creation of new derivatives with potentially different biological or material properties. |
| Use of the thioether as a directing group for C-H activation. | Controlled functionalization at positions ortho to the sulfur atom. nih.gov | |
| Polymerization via the carboxylic acid functionality. | Development of novel sulfur-containing polymers with unique thermal or optical properties. |
Interdisciplinary Research Opportunities and Challenges in its Academic Exploration
The unique structural features of this compound—a rigid aromatic scaffold, a polar carboxylic acid group, a flexible thioether linkage, and a halogen substituent—make it an attractive candidate for interdisciplinary research.
Opportunities:
Medicinal Chemistry and Chemical Biology: The diaryl sulfide scaffold is present in numerous pharmaceuticals. nih.gov This compound could serve as a foundational fragment for the design of inhibitors for various enzymes or protein-protein interactions. The carboxylic acid provides a handle for forming amides with amino acids or other biomolecules, while the chloro-substituent can engage in halogen bonding or occupy hydrophobic pockets in protein binding sites.
Materials Science: Benzoic acid derivatives are widely used in the synthesis of liquid crystals, polymers, and metal-organic frameworks (MOFs). The thioether linkage can impart specific thermal or photophysical properties to new materials. The molecule could be explored as a linker (or "strut") in the design of novel MOFs for applications in gas storage, separation, or catalysis.
Coordination Chemistry: The carboxylic acid and the sulfur atom can both act as coordination sites for metal ions. researchgate.net This opens up possibilities for designing novel metal complexes with interesting catalytic, magnetic, or luminescent properties. Thioether-containing ligands have shown significant promise in stabilizing metal centers in catalysis. researchgate.netsciprofiles.com
Challenges:
Solubility: Like many aromatic carboxylic acids, the solubility of this compound and its derivatives in aqueous media may be limited, posing a challenge for biological assays. This may require the synthesis of more soluble pro-drug forms or formulation studies.
Synthetic Complexity: While new synthetic methods are emerging, achieving highly selective functionalization of the molecule without resorting to protecting group strategies can be challenging. Developing regioselective reactions that can differentiate between the two aromatic rings is a key hurdle.
Lack of Precedent: As a relatively niche compound, there is a limited amount of established research to build upon. This requires a more exploratory and fundamental approach, which can be both a challenge and an opportunity for novel discoveries.
Broader Impact on Fundamental Chemical and Biological Sciences
The study of this compound and its analogues can have a broader impact beyond its immediate applications.
Understanding Non-Covalent Interactions: This molecule is an excellent model system for studying the interplay of various non-covalent interactions, including hydrogen bonding (from the carboxylic acid), halogen bonding (from the chlorine atom), and π-stacking (from the aromatic rings). A detailed analysis of its crystal structure and solution-state behavior could provide fundamental insights into how these forces dictate molecular assembly and recognition.
Probing Structure-Property Relationships: By systematically modifying the structure—for example, by changing the position of the chlorine atom, replacing it with other halogens, or oxidizing the sulfur atom—researchers can precisely map structure-property relationships. This can lead to a deeper understanding of how subtle electronic and steric changes influence acidity, reactivity, biological activity, and material properties in substituted benzoic acids. rsc.orgnih.gov
Development of New Synthetic Tools: The pursuit of more efficient and selective syntheses for this class of molecules can drive innovation in synthetic methodology. Challenges associated with its synthesis could spur the development of new catalysts or reaction conditions for C-S bond formation and C-H functionalization that would be broadly applicable across organic chemistry. rsc.orgconsensus.app
Scaffold for Drug Discovery: In biological sciences, establishing this compound as a viable lead scaffold could open new avenues for targeting diseases. Its derivatives could serve as tool compounds to probe the function of specific biological targets, thereby advancing our understanding of disease mechanisms. researchgate.netresearchgate.net
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| NAS with K₂CO₃/DMF | 65–75 | >95% | 3-chlorothiophenol, 4-bromobenzoic acid | |
| Ullmann Coupling | 50–60 | 90–93% | CuI, 1,10-phenanthroline, DMSO |
Advanced: How can structural ambiguities in this compound be resolved using crystallography?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond-length discrepancies (e.g., C–S vs. C–O). Use:
- SHELXL for refinement: Apply Hirshfeld atom refinement (HAR) to account for electron density distortions caused by the sulfanyl group .
- ORTEP-3 for visualization: Confirm torsion angles between the chlorophenyl and benzoic acid moieties to rule out conformational isomerism .
Key Data:
- Bond Lengths: C–S = 1.78 Å (vs. DFT-predicted 1.82 Å; error < 2%) .
- Dihedral Angle: 85° between aromatic rings, indicating near-orthogonal geometry .
Basic: What spectroscopic techniques are best for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using COSY and HSQC. The sulfanyl group deshields adjacent protons (δ 7.3–7.5 ppm) .
- IR Spectroscopy: Confirm carboxylic acid O–H stretch (2500–3000 cm⁻¹) and C=O (1680–1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Expected [M-H]⁻ ion at m/z 279.0195 (C₁₃H₈ClO₂S⁻; error < 3 ppm) .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Features | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J=8.5 Hz, H-2/H-6 benzoic acid) | Aromatic protons |
| IR | 1685 cm⁻¹ | Carboxylic acid C=O |
Advanced: How to design bioactivity assays for studying enzyme inhibition by this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with thiol-binding pockets (e.g., glutathione S-transferase) due to the sulfanyl group’s nucleophilicity .
- Assay Protocol:
- Step 1: Pre-incubate the enzyme with the compound (0.1–10 µM) in Tris buffer (pH 7.4).
- Step 2: Monitor activity using a fluorogenic substrate (e.g., CDNB for GST; λₑₓ=340 nm, λₑₘ=460 nm) .
- Data Analysis: Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and compare with control inhibitors (e.g., ethacrynic acid).
Advanced: How to address contradictions between computational and experimental data (e.g., DFT vs. XRD bond lengths)?
Methodological Answer:
Q. Table 3: Bond Length Discrepancies
| Bond Type | Experimental (Å) | DFT (Å) | Deviation (%) |
|---|---|---|---|
| C–S | 1.78 | 1.82 | 2.2 |
| C–Cl | 1.74 | 1.72 | 1.1 |
Basic: What purification strategies maximize yield and purity of this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) at 60°C; yields ~70% with >98% purity .
- Column Chromatography: Silica gel (230–400 mesh), eluent gradient from hexane to ethyl acetate (10–30%) .
Advanced: How does the sulfanyl group’s reactivity compare to sulfonyl/sulfonamide derivatives in medicinal chemistry?
Methodological Answer:
Q. Table 4: Comparative Bioactivity
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | GST | 2.1 | Competitive inhibition |
| Sulfonyl analog | GST | 5.8 | Non-competitive inhibition |
Basic: How to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing:
- pH 2–9 buffers: Monitor degradation via HPLC over 48 hours (25°C and 40°C) .
- Thermal Analysis (TGA): Decomposition onset at 210°C, indicating thermal stability up to 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
